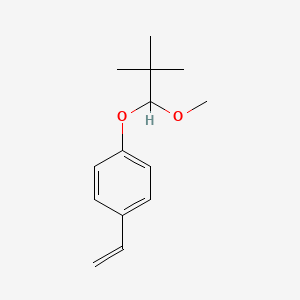
1-(1-Methoxy-2,2-dimethylpropoxy)-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with an ethenyl group and a methoxy-dimethylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a series of reactions to introduce the ethenyl and methoxy-dimethylpropoxy groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-ethenyl-4-methoxybenzene: A simpler analog with only a methoxy group.
1-ethenyl-4-(1-methoxy-2-methylpropoxy)benzene: A similar compound with a different alkyl substitution.
Uniqueness
This detailed overview provides a comprehensive understanding of 1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene |
InChI |
InChI=1S/C14H20O2/c1-6-11-7-9-12(10-8-11)16-13(15-5)14(2,3)4/h6-10,13H,1H2,2-5H3 |
InChI Key |
QDEGQWZIIAHVST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(OC)OC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


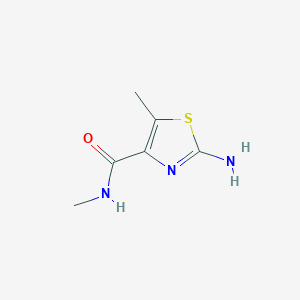
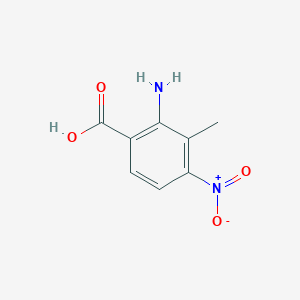

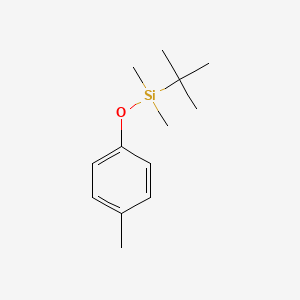

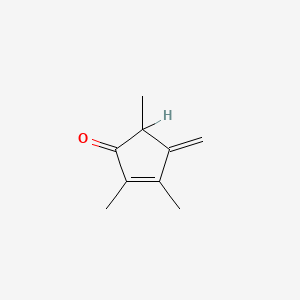
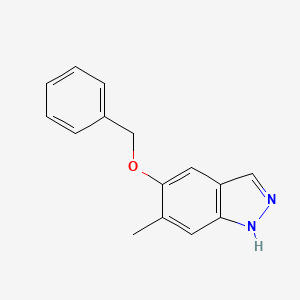
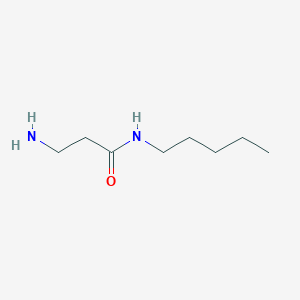
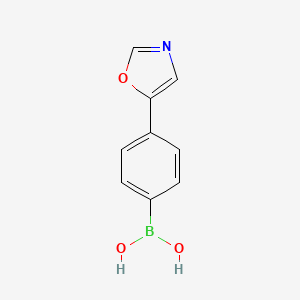
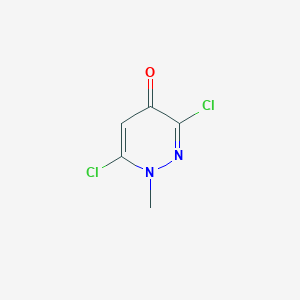


![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
